N-(2,5-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. Common steps may include:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2,5-dichlorophenyl group: This step may involve nucleophilic substitution reactions.
Attachment of the dihydroisoquinolinyl group: This can be done through amide bond formation using coupling reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with various biomolecules. It could serve as a probe to understand biological pathways.
Medicine
The compound may have potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide would depend on its specific interactions with molecular targets. It may inhibit or activate certain enzymes, bind to receptors, or interfere with cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share the core structure and may have similar biological activities.
Dihydroisoquinolines: Compounds with this moiety may exhibit similar pharmacological properties.
Uniqueness
The unique combination of functional groups in N-(2,5-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide may confer distinct biological activities and chemical reactivity, setting it apart from other compounds.
Properties
Molecular Formula |
C23H19Cl2N5O3 |
---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H19Cl2N5O3/c24-14-5-6-16(25)17(9-14)26-21(32)15-10-18(31)27-20-19(15)22(33)29-23(28-20)30-8-7-12-3-1-2-4-13(12)11-30/h1-6,9,15H,7-8,10-11H2,(H,26,32)(H2,27,28,29,31,33) |
InChI Key |
RWLQWEWNGGZKJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(C(CC(=O)N4)C(=O)NC5=C(C=CC(=C5)Cl)Cl)C(=O)N3 |
Origin of Product |
United States |
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